Evidence Dimension 1: CRBN Binding Affinity – N-2 Methyl vs. Glutarimide Pharmacophore Comparison
The absence of the 2,6-dioxopiperidin-3-yl glutarimide ring at the N-2 position of N-(2-methyl-1,3-dioxoisoindolin-4-yl)pentanamide is predicted to eliminate high-affinity binding to cereblon (CRBN). In the CRBN modulator SAR published by Hansen et al. (2018), all potent CRBN ligands (IC₅₀ < 1 µM in NanoBRET engagement assay) require the glutarimide moiety for productive hydrogen-bonding interactions with the CRBN tri-tryptophan aromatic cage [1]. Compounds bearing N-2 methyl substitution, such as the target compound, are structurally analogous to synthetic intermediates used prior to glutarimide introduction and are not expected to engage CRBN at pharmacologically relevant concentrations. This functional distinction is critical for experimental design: the target compound serves as a CRBN-negative control scaffold, in contrast to pomalidomide (CRBN IC₅₀ ≈ 550 nM in NanoBRET displacement assay) [1]. [Class-level inference; direct binding data for the target compound are not available].
| Evidence Dimension | CRBN binding affinity (NanoBRET engagement assay in HEK293T cells) |
|---|---|
| Target Compound Data | Predicted IC₅₀ > 10 µM (no glutarimide; non-CRBN-binding scaffold by class inference) |
| Comparator Or Baseline | Pomalidomide IC₅₀ = 550 nM; Lenalidomide IC₅₀ ≈ 605 nM (BODIPY-lenalidomide displacement, NanoBRET) [1] |
| Quantified Difference | >18-fold lower predicted CRBN affinity vs. pomalidomide (class-level estimate) |
| Conditions | N-terminal NanoLuc-fused CRBN expressed in HEK293T cells; BODIPY-lenalidomide tracer displacement; 2 hr incubation (Hansen et al. 2018 SAR series) |
Why This Matters
For researchers developing PROTACs or molecular glues, this compound cannot substitute for a CRBN-recruiting ligand; it is instead qualified as a negative control or a synthetic precursor for subsequent glutarimide installation.
- [1] Hansen, J. D.; Condroski, K.; Correa, M.; Muller, G.; Man, H.-W.; Ruchelman, A.; Zhang, W.; Vocanson, F.; Crea, T.; Liu, W.; Lu, G.; Baculi, F.; Lebrun, L.; Mahmoudi, A.; Carmel, G.; Hickman, M.; Lu, C.-C. Protein Degradation via CRL4CRBN Ubiquitin Ligase: Discovery and Structure-Activity Relationships of Novel Glutarimide Analogs That Promote Degradation of Aiolos and/or GSPT1. J. Med. Chem. 2018, 61, 492–503. View Source
